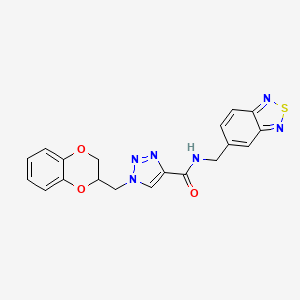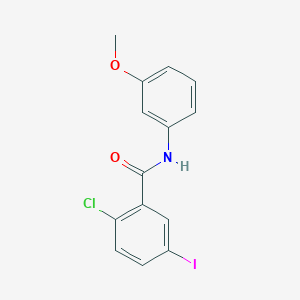![molecular formula C26H22ClN3O B6003205 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6003205.png)
6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline, also known as CPQ, is a synthetic compound that has been widely studied for its potential use in the treatment of various diseases. CPQ belongs to the quinoline family of compounds and has a unique structure that allows it to interact with biological systems in a specific way.
作用机制
The mechanism of action of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is complex and not fully understood. However, it is known that 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline interacts with certain receptors in the brain, including the dopamine receptor and the serotonin receptor. 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to modulate the activity of these receptors, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of tumor cell growth, and reduction of oxidative stress. 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is its unique structure, which allows it to interact with biological systems in a specific way. 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has also been shown to have low toxicity in animal studies, making it a potentially safe candidate for human use. However, the complex synthesis process and the limited availability of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline may pose limitations for lab experiments.
未来方向
There are several future directions for research on 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. One potential direction is the development of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline derivatives with improved pharmacological properties. Another direction is the investigation of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline's potential use in the treatment of other diseases, such as schizophrenia and depression. Additionally, further research is needed to fully understand the mechanism of action of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline and its potential therapeutic effects.
合成方法
The synthesis of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline involves several steps, starting with the reaction of 2-chloroaniline with 2-phenylacetonitrile to form 2-phenylquinoline. This intermediate is then reacted with piperazine and benzoyl chloride to form 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. The synthesis of 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is a complex process that requires specialized equipment and expertise.
科学研究应用
6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 6-chloro-2-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to have a high affinity for certain receptors in the brain and can modulate their activity, leading to potential therapeutic effects.
属性
IUPAC Name |
(6-chloro-2-phenylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O/c27-20-11-12-24-22(17-20)23(18-25(28-24)19-7-3-1-4-8-19)26(31)30-15-13-29(14-16-30)21-9-5-2-6-10-21/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYXVKNLGBWEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B6003140.png)
![ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6003150.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)


![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6003175.png)

![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6003198.png)
![[1-(2,4,5-trimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6003206.png)
![1-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B6003210.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6003218.png)

![3-[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6003233.png)